Phthalazine ketone derivative 2
CAS No.:
Cat. No.: VC14565135
Molecular Formula: C25H27FN4O4
Molecular Weight: 466.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H27FN4O4 |
|---|---|
| Molecular Weight | 466.5 g/mol |
| IUPAC Name | 4-[3-[4-(2-ethylbutanoyl)piperazine-1-carbonyl]-4-fluorophenoxy]-2H-phthalazin-1-one |
| Standard InChI | InChI=1S/C25H27FN4O4/c1-3-16(4-2)24(32)29-11-13-30(14-12-29)25(33)20-15-17(9-10-21(20)26)34-23-19-8-6-5-7-18(19)22(31)27-28-23/h5-10,15-16H,3-4,11-14H2,1-2H3,(H,27,31) |
| Standard InChI Key | IJSAVXZCXLCXRP-UHFFFAOYSA-N |
| Canonical SMILES | CCC(CC)C(=O)N1CCN(CC1)C(=O)C2=C(C=CC(=C2)OC3=NNC(=O)C4=CC=CC=C43)F |
Introduction
Chemical Identity and Structural Characteristics of Phthalazine Ketone Derivative 2
Molecular Architecture
Phthalazine ketone derivative 2 belongs to the phthalazinone class, characterized by a bicyclic structure comprising a benzene ring fused to a pyridazine moiety. The compound features a 4-benzyl substituent at the N1 position of the phthalazinone core, connected via an acetamide linkage to a β-alanine hydrazide side chain . This structural configuration enhances its solubility and bioavailability compared to earlier phthalazine derivatives .
The molecular formula C<sub>21</sub>H<sub>22</sub>N<sub>4</sub>O<sub>3</sub> (molecular weight 378.43 g/mol) was confirmed through high-resolution mass spectrometry (HRMS), with key functional groups identified via infrared (IR) spectroscopy:
-
N–H stretch at 3320 cm<sup>−1</sup> (hydrazide)
-
C=O vibrations at 1685 cm<sup>−1</sup> (amide I) and 1640 cm<sup>−1</sup> (phthalazinone ketone)
Crystallographic and Spectroscopic Validation
X-ray diffraction analysis reveals a planar phthalazinone core with dihedral angles of 5.2° between the benzyl ring and the heterocycle, facilitating π-π stacking interactions with biological targets . Nuclear magnetic resonance (NMR) data confirm the regiochemistry:
-
<sup>1</sup>H NMR (500 MHz, DMSO-<i>d</i><sub>6</sub>): δ 8.72 (s, 1H, NH), 7.89–7.24 (m, 9H, aromatic), 4.12 (q, 2H, CH<sub>2</sub>), 3.41 (t, 2H, CH<sub>2</sub>-NH)
-
<sup>13</sup>C NMR (125 MHz, DMSO-<i>d</i><sub>6</sub>): δ 172.8 (C=O, amide), 167.3 (C=O, phthalazinone), 135.2–122.4 (aromatic carbons), 52.1 (CH<sub>2</sub>-NH)
Synthetic Pathways and Optimization
Multistep Synthesis from Phthalazinone Precursors
Derivative 2 is synthesized through a four-step protocol starting from methyl 3-(2-(4-benzyl-1-oxophthalazin-2(1H)-yl)acetamido)propanoate (ester 1) :
Step 1: Hydrazinolysis
Ester 1 undergoes reflux with hydrazine hydrate (99%, 5 eq.) in ethanol for 6 hours, yielding hydrazide 2 with 85% efficiency :
Step 2: Azide Coupling
Hydrazide 2 is treated with sodium nitrite (NaNO<sub>2</sub>) and hydrochloric acid (HCl) at −5°C to form the intermediate azide 3, which subsequently couples with amino acid esters or amines to generate dipeptide derivatives .
Reaction Monitoring and Purification
Thin-layer chromatography (TLC, silica gel 60 F<sub>254</sub>) with ethyl acetate/hexane (3:7) ensures reaction completion. Final purification via column chromatography (230–400 mesh silica) achieves >98% purity, as verified by high-performance liquid chromatography (HPLC) .
Pharmacological Profile and Anticancer Efficacy
Cytotoxicity Screening
Derivative 2 was evaluated against HCT-116, HepG2, and MCF-7 cell lines using the MTT assay (72-hour exposure) :
| Cell Line | IC<sub>50</sub> (μM) | Selectivity Index (vs. Sorafenib) |
|---|---|---|
| HCT-116 | 1.33 | 2.20 |
| HepG2 | 4.78 | 0.61 |
| MCF-7 | 5.92 | 0.49 |
The compound exhibits colorectal cancer selectivity, with minimal toxicity toward non-tumorigenic HEK-293 cells (IC<sub>50</sub> > 100 μM) .
VEGFR2 Inhibition Kinetics
In vitro kinase assays demonstrate dose-dependent VEGFR2 inhibition:
| Concentration (μM) | % Inhibition | IC<sub>50</sub> (μM) |
|---|---|---|
| 10 | 72.4 | 21.9 |
| 20 | 89.1 | |
| 30 | 97.6 |
Comparative analysis with sorafenib shows superior potency at equivalent concentrations (94.7% inhibition at 30.1 μM) .
Mechanistic Insights: Apoptosis Induction and Cell Cycle Arrest
Caspase-Dependent Apoptosis
Annexin V-FITC/propidium iodide staining reveals 23.6-fold apoptosis induction in HCT-116 cells after 48-hour treatment with 5 μM derivative 2 . Western blot analysis confirms:
-
4.8-fold increase in Bax/Bcl-2 ratio
-
Cleavage of caspase-3 (17 kDa fragment) and PARP (89 kDa fragment)
G2/M Phase Cell Cycle Arrest
Flow cytometry demonstrates 44.7% of HCT-116 cells accumulate in G2/M phase (vs. 12.3% in controls), mediated by:
-
Upregulation of p21<sup>WAF1/CIP1</sup> (6.2-fold)
Molecular Docking and Structure-Activity Relationships
VEGFR2 Binding Mode
Autodock Vina simulations position derivative 2 in the ATP-binding pocket of VEGFR2 (PDB: 4AG8), forming:
-
Hydrogen bonds with Cys917 (2.1 Å) and Asp1044 (1.9 Å)
-
π-cation interaction with Lys866 (3.4 Å)
Comparative Analysis with Analogues
Structural modifications significantly impact activity:
| Derivative | Side Chain Modification | IC<sub>50</sub> (μM) | VEGFR2 Inhibition (%) |
|---|---|---|---|
| 2 | β-Ala-hydrazide | 1.33 | 97.6 |
| 6c | Cyclohexanone condensation | 0.41 | 93.2 |
| 6d | Acetylacetone cyclization | 0.38 | 98.1 |
The hydrazide moiety in derivative 2 enhances solubility but reduces membrane permeability compared to lipophilic analogues 6c–d .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume